12(S)-HETE-d8

Descripción general

Descripción

12(S)-HETE-d8 is intended for use as an internal standard for the quantification of 12-HETE by GC- or LC-MS. (±)12-HETE is formed via non-enzymatic oxidation of arachidonic acid. 12(S)- and 12(R)-HETE are formed by 12(S)- and 12(R)-lipoxygenase-mediated oxidation of arachidonic acid, respectively. 12(R)-HETE can also be formed by oxidation of arachidonic acid mediated by cytochrome P450s (CYP450s).

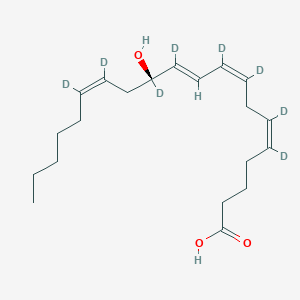

This compound contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14 and 15 positions. It is intended for use as an internal standard for the quantification of 12(S)-HETE by GC- or LC-mass spectrometry (MS). 12(S)-HETE is the predominant lipoxygenase product of mammalian platelets. It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix at 0.1 µM.

Actividad Biológica

12(S)-HETE-d8, a deuterated form of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), is a bioactive lipid derived from arachidonic acid metabolism via the lipoxygenase pathway. This compound has garnered attention for its diverse biological activities, particularly in inflammation, cancer progression, and vascular function.

Chemical Structure and Properties

12(S)-HETE is an oxygenated fatty acid characterized by the presence of a hydroxyl group at the 12th carbon position of the eicosatetraenoic acid chain. The deuterated version, this compound, incorporates deuterium atoms, which aids in tracking its metabolic pathways and interactions in biological systems.

Research has elucidated several mechanisms through which 12(S)-HETE exerts its biological effects:

- Cell Signaling Pathways : 12(S)-HETE activates multiple signaling pathways, including:

- Macrophage Polarization : The compound influences macrophage polarization, enhancing pro-inflammatory M1 states while M2 macrophages metabolize it into less active forms . This metabolic conversion is crucial for resolving inflammation and preventing excessive vasoconstriction.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Inflammation : Enhances vasoconstriction in response to angiotensin II, indicating a role in hypertension and vascular diseases .

- Cancer Progression : Promotes metastatic behavior in tumor cells by increasing adhesion and migration . It activates signaling pathways that contribute to tumor cell survival and proliferation.

- Macrophage Function : Alters macrophage metabolism; M2 macrophages metabolize 12(S)-HETE into products that do not promote vasoconstriction, suggesting a protective role against hypertension .

Case Studies

- Hypertension : Elevated levels of 12(S)-HETE have been observed in patients with essential hypertension. Studies indicated that platelet production of this metabolite was significantly higher in hypertensive individuals compared to normotensive controls . This suggests a potential biomarker role for 12(S)-HETE in hypertension management.

- Tumor Metastasis : In vitro studies demonstrated that 12(S)-HETE enhances the metastatic potential of A431 epidermoid carcinoma cells through activation of specific kinases involved in cell motility and adhesion .

Metabolism and Pharmacokinetics

The metabolism of this compound involves both mitochondrial and non-mitochondrial pathways. Macrophages rapidly internalize this compound, converting it into various metabolites through β-oxidation processes. The detection of these metabolites is facilitated by mass spectrometry techniques, which confirm their structural identities and functional roles .

Tables Summarizing Key Data

Propiedades

IUPAC Name |

(5Z,8Z,10E,12S,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1/i7D,8D,9D,10D,11D,13D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-OPXGWVKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C[C@@]([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.